molecular formula C7H9BrO2S B428956 3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide CAS No. 83173-99-3

3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide

Cat. No. B428956
CAS RN: 83173-99-3
M. Wt: 237.12g/mol
InChI Key: QONJOCKDSKDLQJ-UHFFFAOYSA-N
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Description

“3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide” is a chemical compound with the molecular formula C7H9BrO2S . It has a molecular weight of 237.11 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom, an ethyl group, and a methyl group. Additionally, it contains two oxygen atoms, forming a 1,1-dioxide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide”, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

  • Tandem Dimerization and Ring-Opening Reactions : Stirring 3-bromo-2-methylthiophene 1,1-dioxide with basic alumina results in dihydrobenzo[b]thiophene 1,1-dioxides, which upon refluxing produce trisubstituted benzenes. This process was used to synthesize complex compounds like 3,5-dibromo-7,7a-dimethyl-2,4-diphenyl-cis-3a,7a-dihydrobenzo[b]thiophene 1,1-dioxide (Gronowitz, Nikitidis, Hallberg, & Stålhandske, 1991).

  • Ring-Opening Reaction Optimization : The ring-opening reaction of thiophene-1,1-dioxides was optimized using 3-bromo-2,5-dimethylthiophene-1,1-dioxide and other reagents. Variables like solvent, temperature, and molar ratios were adjusted to optimize the process (Tsirk, Gronowitz, & Hörnfeldt, 1998).

  • Selective Direct Arylation : The selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes, useful in preparing functional organic electronic materials (Vamvounis & Gendron, 2013).

  • Liquid-Phase Oxidation : 2-Ethyl-5-methylthiophene undergoes liquid-phase oxidation in glacial acetic acid, forming products like 2-acetyl-5-methylthiophene. This study highlighted differences in reactivity between 2-ethylthiophene and 2-ethyl-5-methylthiophene (Shchedrinskaya, Konstantinov, & Volkov, 1977).

  • Synthesis of Organic Electronic Materials : Studies on the synthesis of compounds starting from 3-bromo-4-methylthiophene, including analysis of absorption and photoluminescence properties, are relevant for the development of electronic materials (Sotgiu et al., 2003).

  • Polythiophenes Synthesis : The synthesis of new copolymers of thiophenes from 3-bromo-4-methylthiophene, including their characterization and analysis of thermal, optical, and electrochemical properties, was investigated for potential applications in organic electronics (Tapia et al., 2010).

Safety and Hazards

The safety, risk, and hazard information for “3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide” is not specified in the available resources .

properties

IUPAC Name

3-bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2S/c1-3-6-4-7(8)5(2)11(6,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJOCKDSKDLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1(=O)=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 2
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 3
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 4
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 5
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Reactant of Route 6
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide

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